molecular formula C11H10INO3 B13674306 Ethyl 5-iodo-2-oxoindoline-7-carboxylate

Ethyl 5-iodo-2-oxoindoline-7-carboxylate

Cat. No.: B13674306
M. Wt: 331.11 g/mol
InChI Key: YBYKWPBOAOJKOB-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-oxoindoline-7-carboxylate is a halogenated indoline derivative featuring a 2-oxoindoline core substituted with an iodine atom at position 5 and an ethyl ester group at position 5. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive indole and indoline derivatives.

Properties

Molecular Formula

C11H10INO3

Molecular Weight

331.11 g/mol

IUPAC Name

ethyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C11H10INO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

YBYKWPBOAOJKOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of an indoline precursor followed by esterification. One common method includes the reaction of 5-iodoindoline-2,3-dione with ethanol in the presence of a suitable catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 5-substituted indoline derivatives.

    Reduction: Formation of 2-hydroxyindoline derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

Scientific Research Applications

Ethyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with caspases, which are involved in apoptosis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s closest analogs differ in substituent positions, halogen types, or functional groups. Key comparisons include:

Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9)
  • Structure : Nitro group at position 7 (vs. iodine at position 5 in the target compound) and an indole core (vs. 2-oxoindoline).
  • Similarity : 0.93 (structural similarity score) .
  • Impact: The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions.
Methyl 2-oxoindoline-7-carboxylate (CAS 380427-39-4)
  • Structure: Methyl ester at position 7 (vs.
  • Similarity : 0.85 .
  • Impact : The smaller methyl ester reduces steric hindrance and may lower lipophilicity compared to the ethyl ester.
Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3)
  • Structure : Methyl group at position 5 (vs. iodine) and indole core (vs. 2-oxoindoline).
  • Similarity : 0.83 .
  • Impact : The methyl group offers minimal steric or electronic effects compared to iodine, limiting applications in heavy-metal-mediated reactions.
Physical and Chemical Properties

Comparative data for key analogs (Table 1):

Compound CAS No. Core Structure Substituents Molecular Weight Similarity Score
Ethyl 5-iodo-2-oxoindoline-7-carboxylate - 2-Oxoindoline 5-I, 7-COOEt ~305.1* Reference
Ethyl 7-nitro-1H-indole-2-carboxylate 6960-46-9 Indole 7-NO₂, 2-COOEt 264.23 0.93
Methyl 2-oxoindoline-7-carboxylate 380427-39-4 2-Oxoindoline 7-COOMe 205.21 0.85
Ethyl 5-methylindole-2-carboxylate 16382-15-3 Indole 5-Me, 2-COOEt 217.24 0.83

*Calculated based on formula C₁₁H₁₀INO₃.

Key Observations :

  • Halogen vs. Nitro : Iodo-substituted derivatives (e.g., the target compound) are heavier and more polarizable than nitro analogs, influencing crystallinity and intermolecular interactions .
  • Ester Chain Length : Ethyl esters generally confer higher lipophilicity than methyl esters, affecting solubility and membrane permeability .

Data Tables

Table 2: Melting Points of Related Indole/Indoline Carboxylates
Compound Melting Point (°C) Source
Indole-5-carboxylic acid 208–210
Indole-6-carboxylic acid 256–259
Ethyl indole-2-carboxylate Not reported

Note: Direct melting point data for this compound is unavailable in the provided evidence, but trends suggest higher melting points for halogenated derivatives due to increased molecular symmetry and polarity.

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